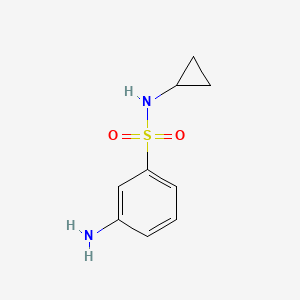

3-amino-N-cyclopropylbenzenesulfonamide

Overview

Description

3-Amino-N-cyclopropylbenzenesulfonamide is an organic compound with the molecular formula C9H12N2O2S. It is a derivative of benzenesulfonamide, featuring an amino group (-NH2) at the 3-position of the benzene ring and a cyclopropyl group attached to the nitrogen atom of the sulfonamide group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-cyclopropylbenzenesulfonamide typically involves the following steps:

Nitration: The starting material, cyclopropylbenzene, undergoes nitration to introduce a nitro group (-NO2) at the desired position on the benzene ring.

Reduction: The nitro group is then reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Sulfonation: The resulting amino compound is sulfonated using chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group (-SO2NH2).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-cyclopropylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro compounds.

Reduction: The compound can be further reduced to form amines or amides.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or nitrous acid (HNO2) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

Substitution: Halogenating agents like bromine (Br2) or nitric acid (HNO3) are used.

Major Products Formed:

Oxidation: Nitroso derivatives or nitro compounds.

Reduction: Amines or amides.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

3-Amino-N-cyclopropylbenzenesulfonamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the biological activity of resultant drugs. For instance, it has been utilized in the development of farnesoid X receptor (FXR) modulators, which are relevant in treating conditions such as fibrosis, cancer, and inflammatory disorders . The compound's sulfonamide group is particularly valuable due to its ability to improve solubility and bioavailability.

1.2 Kinase Inhibition

Research indicates that derivatives of this compound may act as inhibitors of specific kinases, including Spleen Tyrosine Kinase (SYK). Compounds designed around this framework have shown promise in targeting pathways involved in cancer progression and immune response modulation . These findings suggest that this compound could be pivotal in developing targeted therapies for various malignancies.

Biological Research Applications

2.1 Cellular Studies

In cellular models, this compound has been investigated for its effects on cell viability and protein expression related to bromodomain and extra-terminal (BET) family proteins. Studies have demonstrated that certain derivatives can inhibit the expression levels of c-Myc, a key player in cell proliferation and survival . This inhibition suggests potential therapeutic roles in cancers where c-Myc is overexpressed.

2.2 Mechanistic Studies

The compound is also utilized in mechanistic studies to understand the interactions between small molecules and biological targets. Its sulfonamide moiety allows researchers to explore structure-activity relationships (SAR) that can lead to the identification of more potent inhibitors or modulators of biological pathways .

Case Studies

Mechanism of Action

The mechanism by which 3-amino-N-cyclopropylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Amino-N-cyclopropylbenzenesulfonamide is similar to other benzenesulfonamide derivatives, such as 3-amino-4-chloro-N-cyclopropylbenzenesulfonamide. it is unique in its structure and properties, which contribute to its distinct chemical behavior and applications. Other similar compounds include:

3-Amino-4-chloro-N-cyclopropylbenzenesulfonamide

3-Amino-N-ethylbenzenesulfonamide

3-Amino-N-methylbenzenesulfonamide

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

3-Amino-N-cyclopropylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data.

Overview of Sulfonamides

Sulfonamides are a class of compounds known for their diverse biological activities. They have been utilized in various therapeutic applications, including:

- Antimicrobial Agents : Sulfanilamide was the first recognized antibacterial agent, leading to the discovery of many subsequent sulfonamides.

- Enzyme Inhibition : They can inhibit enzymes such as carbonic anhydrase, which is crucial in conditions like glaucoma and heart failure.

- Anticancer Agents : Some sulfonamides have shown promise in cancer therapy by inhibiting specific cellular pathways.

Antimicrobial Activity

Research indicates that sulfonamides exhibit a broad spectrum of antimicrobial activity. The structural features of this compound suggest it may possess similar properties. The presence of the sulfonamide group allows for interaction with bacterial dihydropteroate synthase, a key enzyme in folate synthesis, thus inhibiting bacterial growth.

Enzyme Inhibition

The compound's ability to inhibit enzymes is noteworthy. Sulfonamides are known to inhibit carbonic anhydrase and other proteases, which could be relevant for therapeutic applications in conditions like Alzheimer's disease and cancer . The mechanism typically involves competitive inhibition due to the structural similarity to substrate molecules.

Case Studies and Research Findings

- Inhibition of Mer Kinase : In a study focusing on Mer kinase inhibitors, compounds structurally related to sulfonamides demonstrated significant inhibitory effects on Mer phosphorylation in tumor cells, indicating their potential as anticancer agents .

- Antimicrobial Efficacy : A comparative study on various sulfonamides revealed that modifications in the cyclopropyl group can enhance antimicrobial potency against resistant strains of bacteria. This suggests that this compound could be optimized for better efficacy.

- Cell Viability Assays : Preliminary assays conducted on related compounds indicated that at higher concentrations (50 μM), there was a notable reduction in cell viability (around 30%) after prolonged exposure (72 hours), suggesting potential cytotoxic effects that need further exploration .

Data Table: Biological Activities of Related Sulfonamides

Properties

IUPAC Name |

3-amino-N-cyclopropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-7-2-1-3-9(6-7)14(12,13)11-8-4-5-8/h1-3,6,8,11H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFGSBDEWJXTLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415442 | |

| Record name | 3-amino-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459434-39-0 | |

| Record name | 3-amino-N-cyclopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N-cyclopropylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.